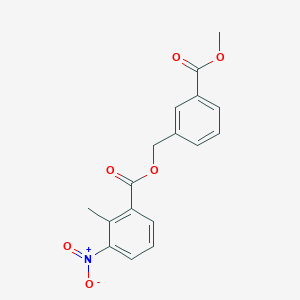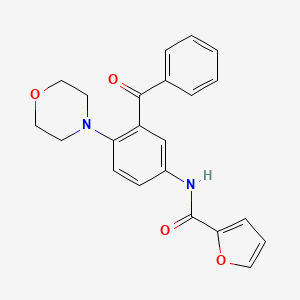![molecular formula C21H13Cl2N5O2S B4111649 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide](/img/structure/B4111649.png)
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide
Vue d'ensemble
Description
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a triazolothiadiazole moiety, and a furamide group, making it a subject of study in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions to form the triazolothiadiazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling with the Furamide Group: The final step involves the coupling of the triazolothiadiazole intermediate with a furamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent, targeting enzymes like shikimate dehydrogenase.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like shikimate dehydrogenase, disrupting essential metabolic pathways in pathogens . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A common herbicide with a similar dichlorophenyl group.
Triazolothiadiazole Derivatives: Compounds with similar triazolothiadiazole cores, studied for various biological activities.
Uniqueness
What sets 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of both the dichlorophenyl and triazolothiadiazole moieties allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N5O2S/c1-11-25-26-21-28(11)27-20(31-21)12-2-5-14(6-3-12)24-19(29)18-9-8-17(30-18)15-7-4-13(22)10-16(15)23/h2-10H,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYTQQCKRNIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4111574.png)

![N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B4111587.png)
![N-[4-(benzyloxy)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4111595.png)

![5-[4-[4-(4-Carboxybutanoylamino)-3-methylphenyl]-2-methylanilino]-5-oxopentanoic acid](/img/structure/B4111606.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4111619.png)
![4-methyl-3-piperidin-1-ylsulfonyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4111629.png)
![methyl 5-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4111634.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4111643.png)
![5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111664.png)
